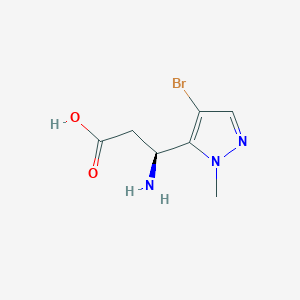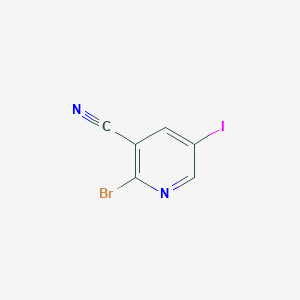![molecular formula C11H20N2O4 B13076520 4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . . This compound is widely used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of 4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid typically involves the protection of the amino group of piperidine with a tert-butoxycarbonyl (Boc) group. The general synthetic route includes the following steps :
Starting Material: Piperidine-4-carboxylic acid.
Protection: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Analyse Des Réactions Chimiques
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including :
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in peptide coupling reactions with carboxylic acids or activated esters.
Common reagents used in these reactions include acids (e.g., trifluoroacetic acid for deprotection), bases (e.g., triethylamine), and coupling agents (e.g., EDC, HOBt).
Applications De Recherche Scientifique
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid has several scientific research applications :
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including receptor antagonists and enzyme inhibitors.
Chemical Biology: It is employed in the study of protein-ligand interactions and conformational analysis of peptides.
Mécanisme D'action
The mechanism of action of 4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical reactions, such as coupling with carboxylic acids to form amide bonds .
Comparaison Avec Des Composés Similaires
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid can be compared with other Boc-protected amino acids and piperidine derivatives :
4-Amino-1-Boc-piperidine: Similar structure but lacks the carboxylic acid group.
N-Boc-trans-4-N-Fmoc-amino-L-proline: Another Boc-protected amino acid with different side chain functionality.
1-Boc-4-hydroxypiperidine: Contains a hydroxyl group instead of an amino group.
These compounds share the Boc protection strategy but differ in their functional groups and applications.
Propriétés
Formule moléculaire |
C11H20N2O4 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(12)6-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15) |
Clé InChI |
XEGBCPOWLQGVHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


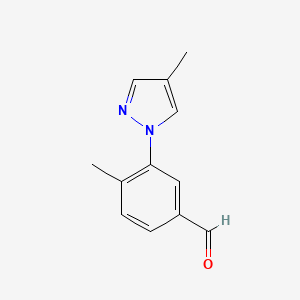
![2-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13076448.png)

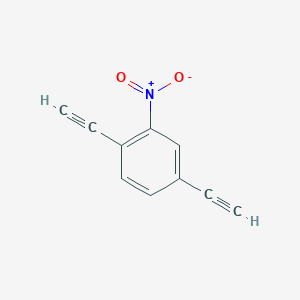

![6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13076475.png)
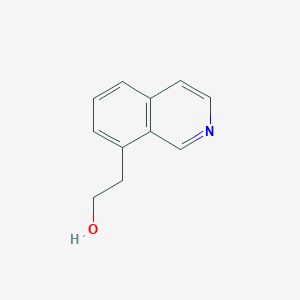

![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
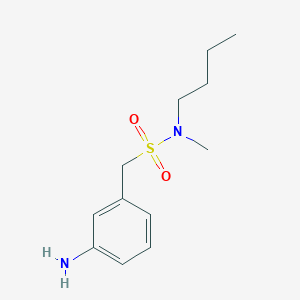
![5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13076505.png)

